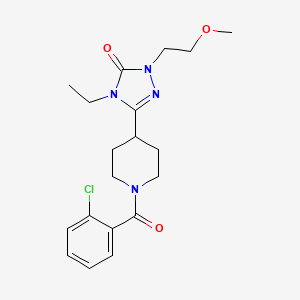

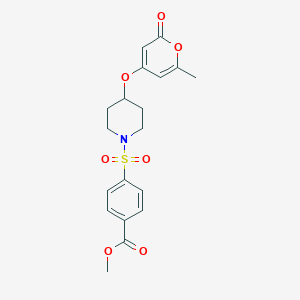

![molecular formula C17H17N3O2 B2989739 N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide CAS No. 95082-37-4](/img/structure/B2989739.png)

N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide

説明

科学的研究の応用

Synthesis and Chemical Reactivity

Synthesis Approaches : Various synthesis methods for compounds structurally similar to N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide have been explored. For instance, N-(1-Naphthyl)furan-2-carboxamide, closely related in structure, was synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by additional chemical transformations (Aleksandrov & El’chaninov, 2017). Similarly, other compounds like N-(Quinolin-6-yl)furan-2-carboxamide were synthesized through analogous methods, demonstrating the diverse potential in synthesizing carboxamide derivatives (El’chaninov & Aleksandrov, 2017).

Chemical Reactivity : Research indicates that furan-2-carboxamide derivatives can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation. This suggests a high degree of reactivity and potential for chemical modification in the furan-2-carboxamide group, which includes compounds like N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide (Aleksandrov & El’chaninov, 2017).

Biological Applications

Molecular Recognition and Binding : Phenylamidine cationic groups, linked by a furan ring (similar to the core structure of N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide), have been studied for their ability to bind to DNA sequences. For example, furamidine and its derivatives bind to AT sequences in DNA. An unsymmetric derivative, with a benzimidazole replacing one of the phenyl rings, exhibited strong binding to GC-containing DNA sites, indicating potential applications in molecular recognition and DNA sequence-specific interactions (Wang et al., 2000).

Antimicrobial Activity : Furan-2-carboxamide derivatives have been evaluated for antimicrobial activity. A study on N-(thiazol-2-yl)furan-2-carboxamide showed good antimicrobial activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This suggests that similar compounds, such as N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide, may have potential as antimicrobial agents (Çakmak et al., 2022).

作用機序

Target of Action

Imidazole-containing compounds are known to interact with a broad range of biological targets due to their versatile chemical structure . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is a highly soluble compound, which suggests that it may have good bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

The solubility of imidazole derivatives suggests that they may be influenced by the polarity of their environment .

特性

IUPAC Name |

N-[3-(2-phenylimidazol-1-yl)propyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c21-17(15-8-4-13-22-15)19-9-5-11-20-12-10-18-16(20)14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJCFSSDNYKWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2989658.png)

![N-benzyl-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2989661.png)

![1-((1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2989663.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2989669.png)

![4-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)butanamide](/img/structure/B2989673.png)

![benzo[b]thiophen-2-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2989677.png)